Regioisomeric Selectivity: Unique Steric and Electronic Profile of the 2,6-Dibromo Substitution
The 2,6-dibromo substitution pattern in 2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) creates a distinct steric and electronic environment compared to its 2,4-dibromo regioisomer (CAS 66246-16-0). The two bromine atoms in the ortho positions significantly restrict rotation around the C-C bond connecting the phenyl ring to the acetonitrile group . This steric hindrance influences the compound's reactivity and the three-dimensional conformation of its derivatives, which is a critical factor for binding to biological targets [1]. In contrast, the 2,4-dibromo isomer has a less hindered ortho position, leading to a different conformational landscape and potentially divergent reactivity in sterically-sensitive transformations . This structural difference translates to a measurable difference in lipophilicity, with the 2,6-isomer exhibiting a higher consensus Log Po/w (3.02) compared to the 2,4-isomer (Log P = 2.95) .
| Evidence Dimension | Steric Hindrance (Rotational Barrier) & Lipophilicity |
|---|---|
| Target Compound Data | Consensus Log Po/w = 3.02 (predicted) |
| Comparator Or Baseline | 2-(2,4-Dibromophenyl)acetonitrile (CAS 66246-16-0), Log P = 2.95 (predicted) |
| Quantified Difference | ΔLog P = +0.07 (consensus Log Po/w vs. Log P) |
| Conditions | In silico prediction models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) |
Why This Matters
This difference confirms that the regioisomers are not interchangeable; the 2,6-isomer's unique steric profile and higher lipophilicity can directly impact compound solubility, membrane permeability, and target binding affinity in drug development.
- [1] Design and synthesis of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones as anti-HIV agents. (2007). View Source
